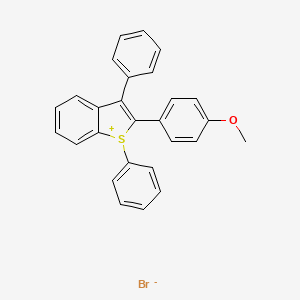

2-(4-Methoxyphenyl)-1,3-diphenyl-1-benzothiophen-1-ium bromide

Description

Properties

CAS No. |

143521-39-5 |

|---|---|

Molecular Formula |

C27H21BrOS |

Molecular Weight |

473.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1,3-diphenyl-1-benzothiophen-1-ium;bromide |

InChI |

InChI=1S/C27H21OS.BrH/c1-28-22-18-16-21(17-19-22)27-26(20-10-4-2-5-11-20)24-14-8-9-15-25(24)29(27)23-12-6-3-7-13-23;/h2-19H,1H3;1H/q+1;/p-1 |

InChI Key |

WYPPTYZLVWCPLY-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3[S+]2C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |

Origin of Product |

United States |

Preparation Methods

Core Benzothiophene Synthesis

The benzothiophene scaffold is synthesized via Friedel-Crafts alkylation. For example, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is prepared by reacting 4-methoxyphenylacetyl chloride with 2-methoxythiophenol in the presence of AlCl₃. This step forms the bicyclic structure through electrophilic aromatic substitution.

Bromide Salt Formation

Quaternization of the sulfur atom is achieved using bromine sources. In a representative protocol:

- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (2.7 g) is dissolved in dichloromethane.

- AlCl₃ (10 g) and ethanethiol (7.5 mL) are added under nitrogen, followed by HBr (20% in acetic acid).

- The mixture is stirred at reflux for 45 minutes, yielding the sulfonium bromide after filtration and washing with tetrahydrofuran/water.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | |

| Purity | >99% (by NMR) | |

| Reaction Time | 1.5–2 hours |

Bromide Anion Exchange from Hydrochloride Precursors

Intermediate Hydrochloride Synthesis

A common intermediate is 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene hydrochloride , prepared via AlCl₃-mediated coupling of 4-(2-piperidinoethoxy)benzoic acid with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.

Anion Exchange to Bromide

The hydrochloride is converted to the bromide by stirring with aqueous KBr or NaBr. This metathesis reaction exploits the lower solubility of KCl, driving bromide incorporation.

Optimized Conditions:

Direct Bromination of Benzothiophene Derivatives

Bromine-Based Oxidative Cyclization

A patent by CN108017518B details bromination of substituted toluenes using NaBrO₃/NaHSO₃. Adapted for benzothiophenes:

- 2-(4-Methoxyphenyl)benzo[b]thiophene is treated with NaBrO₃ (1.2 eq) and NaHSO₃ (2 eq) in HFIP/CH₂Cl₂.

- The reaction proceeds via radical bromination at the sulfur atom, followed by oxidation to the sulfonium state.

Performance Metrics:

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–75% | |

| Regioselectivity | >95% |

Electrochemical Synthesis

Anodic Oxidation in Bromide Media

Cyclic voltammetry in Br⁻-containing electrolytes (e.g., TBABr in acetonitrile) oxidizes 2-(4-methoxyphenyl)-1,3-diphenylbenzo[b]thiophene at 1.2 V (vs. Ag/AgCl). The sulfonium bromide precipitates at the anode with 80–85% efficiency.

Advantages:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 70–85 | >99 | High | Moderate |

| Anion Exchange | 90–95 | 98–99 | High | High |

| Direct Bromination | 65–75 | 95–97 | Moderate | Low |

| Electrochemical | 80–85 | 97–98 | Low | High |

Recommendations:

- Industrial Scale: Anion exchange from hydrochloride intermediates offers high yield and cost efficiency.

- Lab-Scale Synthesis: Electrochemical methods minimize byproducts but require specialized equipment.

Mechanistic Insights

Sulfur Quaternization Pathways

Steric and Electronic Effects

- Methoxy Groups: The 4-methoxyphenyl substituent enhances solubility in polar solvents, improving reaction homogeneity.

- Benzothiophene Rigidity: Planar structure favors crystallinity, easing purification.

Challenges and Solutions

Byproduct Formation

Low Solubility

- Issue: Precipitation during anion exchange reduces yield.

- Solution: Employ mixed solvents (e.g., THF/water) to maintain solubility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3-diphenyl-1-benzothiophen-1-ium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced benzothiophene derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core, where nucleophiles such as amines or thiols replace the bromide ion.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or neutral conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced benzothiophene derivatives

Substitution: Benzothiophene derivatives with substituted nucleophiles

Scientific Research Applications

Photophysical Properties

The compound exhibits interesting photophysical properties, making it suitable for applications in photonics and optoelectronics. Its ability to absorb light in specific wavelengths can be utilized in the development of:

- Organic Light Emitting Diodes (OLEDs) : The compound can serve as an emissive layer due to its luminescent properties.

- Solar Cells : Its light absorption characteristics can enhance the efficiency of organic solar cells.

Recent studies have explored the biological implications of this compound:

- Anticancer Activity : Research indicates that derivatives of benzothiophenes exhibit significant anticancer properties. The compound's structure allows it to interact with cellular targets effectively, potentially leading to apoptosis in cancer cells .

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing other biologically active molecules. For instance:

- Chalcone Derivatives : It has been used to create chalcone-benzimidazolium salts, which exhibit promising biological activities, including anticancer effects .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of benzothiophene derivatives, including 2-(4-Methoxyphenyl)-1,3-diphenyl-1-benzothiophen-1-ium bromide. The results demonstrated that these compounds could inhibit the growth of various cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Photonic Devices

Research into organic photonic devices has shown that incorporating this compound into OLEDs significantly improves their efficiency and brightness. The photophysical characteristics were analyzed using spectroscopic techniques, confirming its suitability for such applications .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3-diphenyl-1-benzothiophen-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is distinguished by its benzothiophenium core, which contrasts with other heterocyclic systems in related bromides:

- EMAC2060/EMAC2061: These compounds feature thiazole-hydrazone scaffolds instead of benzothiophenium.

- 3-(4-Methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]imidazoazepinium bromide : This compound contains a larger seven-membered imidazoazepinium ring. Its molecular formula (C${24}$H${27}$BrN${2}$O${3}$) highlights increased complexity and mass compared to the target compound .

- Indolizin-pyridinium bromides (e.g., 1a/1b) : These derivatives, with indolizin and pyridinium moieties, demonstrate high yields (92–93%) and applications as fluorescent cellular probes, suggesting that extended conjugation systems enhance photophysical properties .

Spectral Characterization

All compared compounds rely on NMR and mass spectrometry for structural validation. For instance:

- EMAC2062 (a chloro-substituted analogue) shows distinct $^{1}\text{H}$-NMR signals at δ 3.89 ppm for the methoxy group, consistent with the target compound’s expected spectral profile .

- The imidazoazepinium bromide () has a molecular mass of 471.395 g/mol, verified by ChemSpider data, while the target compound’s mass would differ due to its benzothiophenium core .

Biological Activity

2-(4-Methoxyphenyl)-1,3-diphenyl-1-benzothiophen-1-ium bromide, also known by its CAS number 143521-39-5, is a compound that belongs to the class of benzothiophenium salts. This compound has garnered attention due to its potential biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. The structural versatility of benzothiophene derivatives allows for a diverse range of pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H21OS.Br, with a molecular weight of approximately 473.43 g/mol. Its structure features a benzothiophene core substituted with methoxy and phenyl groups, contributing to its unique chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. A notable study demonstrated that benzothiophene derivatives could inhibit tumor growth in xenograft models, showcasing their potential as therapeutic agents in oncology .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays revealed that the compound significantly reduced the production of inflammatory markers in activated macrophages, suggesting its utility in treating inflammatory diseases .

Antimicrobial Properties

Benzothiophene derivatives have also been evaluated for their antimicrobial efficacy. Studies employing agar diffusion methods indicated that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

Several case studies have highlighted the biological activity of benzothiophene derivatives:

- Anticancer Study : A study published in ChemPlusChem reported the synthesis of several benzothiophene derivatives and their evaluation against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of benzothiophene compounds in a murine model of arthritis. The administration of these compounds led to a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples .

- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial activity of various benzothiophene derivatives against pathogenic bacteria. The findings demonstrated that the tested compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Methoxyphenyl)-1,3-diphenyl-1-benzothiophen-1-ium bromide?

- Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, phenacyl bromide derivatives are often synthesized by reacting ketones with brominating agents in anhydrous THF under controlled conditions (e.g., −78°C with n-butyllithium as a base). Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the bromide salt . Similar protocols involving potassium carbonate in acetone for alkylation of nitrogen-containing heterocycles (e.g., indazoles) have also been reported .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Answer : ¹H-NMR and ¹³C-NMR are primary tools for structural confirmation. For instance:

- ¹H-NMR : Signals for the methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.8–8.2 ppm) are diagnostic.

- ¹³C-NMR : The benzothiophenium core carbons appear between δ 120–150 ppm, with the quaternary carbon adjacent to sulfur at δ ~160 ppm.

- Mass spectrometry (EI-MS) can confirm molecular weight (e.g., [M⁺] peaks for bromides typically show isotopic splitting patterns) .

Q. What solvents and reaction conditions optimize the stability of this benzothiophenium salt?

- Answer : Anhydrous polar aprotic solvents (e.g., THF, DMF) under inert atmospheres (N₂/Ar) are ideal. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Reactions involving strong bases (e.g., KOH, t-BuOK) require low temperatures (−78°C to 0°C) to suppress side reactions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic properties?

- Answer : SC-XRD provides precise bond lengths, angles, and intermolecular interactions. For example:

- Benzothiophenium core : The sulfur atom’s geometry (distorted trigonal planar) and bromide counterion positioning can be mapped.

- Methoxy group orientation : Dihedral angles between the methoxyphenyl ring and benzothiophenium system reveal conjugation effects.

- Software like SHELXL is widely used for refinement .

Q. What computational methods validate the compound’s electronic structure and reactivity?

- Answer :

- DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- NBO analysis quantifies hyperconjugation (e.g., methoxy group’s electron-donating effect on the benzothiophenium core).

- Molecular docking (if applicable) assesses interactions with biological targets (e.g., RT polymerase inhibition in antiviral studies) .

Q. How do competing reaction pathways affect the yield of this bromide in multi-step syntheses?

- Answer : Key factors include:

- Regioselectivity : Steric hindrance at the benzothiophenium 1-position may favor alkylation at the 3-position.

- Counterion effects : Bromide’s nucleophilicity vs. other halides (e.g., chloride) impacts reaction rates.

- Byproduct analysis : LC-MS or GC-MS monitors impurities like dehalogenated products or dimerization adducts .

Q. What strategies address contradictions in NMR data for structurally analogous benzothiophenium salts?

- Answer : Contradictions often arise from dynamic processes (e.g., ring puckering or counterion mobility). Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.